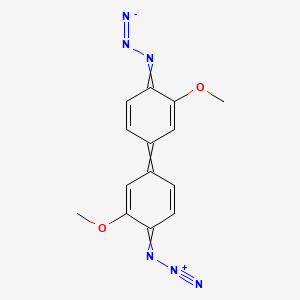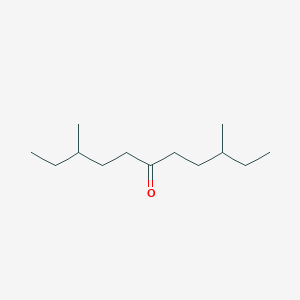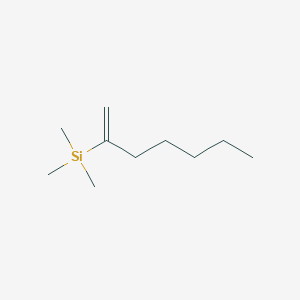
2-(Dimethylamino)ethyl naphthalene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)ethyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalimide derivatives. These compounds are known for their unique photophysical properties and are widely used in various scientific and industrial applications. The compound consists of a naphthalene ring substituted with a carboxylate group and a dimethylaminoethyl group, which imparts specific chemical and physical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl naphthalene-1-carboxylate typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylate group to an alcohol.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthalene-1-methanol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)ethyl naphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for initiating free radical polymerization under LED light.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl naphthalene-1-carboxylate involves photo-induced electron transfer (PET) from the carboxylate group to the naphthalimide moiety. This process generates radical anion species, which are stabilized by the dimethylaminoethyl group . The compound’s ability to undergo PET makes it useful in various photochemical applications, including the development of anion sensors and photoinitiators.
相似化合物的比较
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar structure but with different substituents on the naphthalene ring.
2-(Dimethylamino)ethyl methacrylate: Used in the production of cationic polymers with applications in drug delivery and tissue engineering.
Uniqueness
2-(Dimethylamino)ethyl naphthalene-1-carboxylate is unique due to its specific photophysical properties and its ability to undergo photo-induced electron transfer. This makes it particularly useful in applications requiring precise control of photochemical reactions, such as in the development of fluorescent probes and photoinitiators.
属性
CAS 编号 |
50341-97-4 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-16(2)10-11-18-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 |
InChI 键 |
WEOWZMRUUUCDJP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)C1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
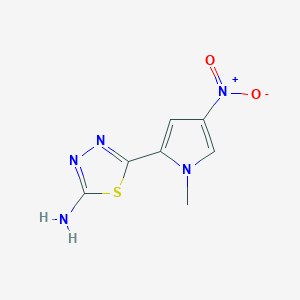
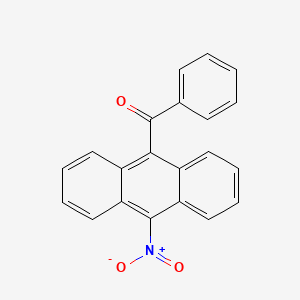
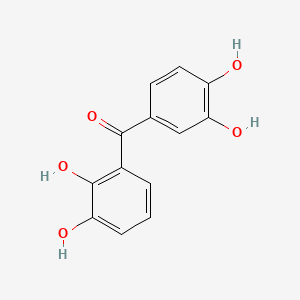
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
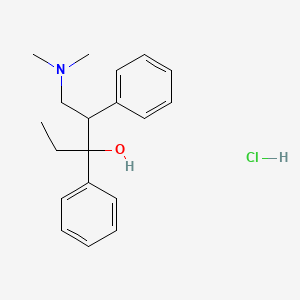
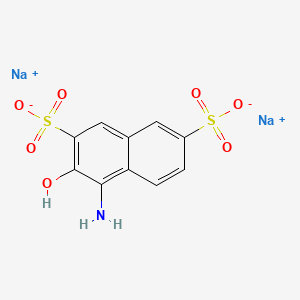
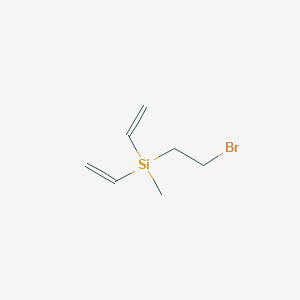

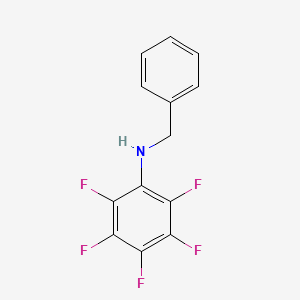
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
